Acid Lability of Benzhydrylamine Resin Linkers
In a comparative study of styrene–divinylbenzene resins functionalised with different benzhydrylamine groups, the acid stability order of the peptidyl‑resin linkage was unambiguously determined as diClBHAR < ClBHAR < BHAR < MBHAR ≈ BUBHAR, where ClBHAR denotes a resin carrying a chlorobenzhydrylamine moiety and MBHAR a 4‑methylbenzhydrylamine moiety [1]. The ClBHAR resin required significantly milder acid conditions for peptide cleavage than unsubstituted BHAR. Although the published ClBHAR data were obtained with a para‑chloro isomer, the ortho‑chloro substituent in the target compound is expected—based on Hammett σₒ values (σₒ = 0.50 for 2‑Cl vs σₚ = 0.23 for 4‑Cl [2])—to further increase the lability of the benzhydryl‑amine bond relative to the para‑chloro derivative. This property is directly relevant to users designing cleavable linkers or protecting‑group strategies.
Stability order: diClBHAR < ClBHAR < BHAR < MBHAR
Δσ: 2-Cl σₒ 0.50 vs 4-Cl σₚ 0.23
| Evidence Dimension | Relative acid lability of benzhydrylamine‑resin linkage (qualitative order) |
|---|---|
| Target Compound Data | Predicted: lability higher than 4-ClBHAR based on Hammett σₒ = 0.50 for 2-Cl |
| Comparator Or Baseline | 4-ClBHAR (σₚ = 0.23); BHAR (σ = 0.00); MBHAR (σₚ = -0.17 for 4-CH₃) |
| Quantified Difference | Acid stability order: diClBHAR < ClBHAR < BHAR < MBHAR; predicted 2-ClBHAR < 4-ClBHAR |
| Conditions | HCl/propionic acid hydrolysis at 130°C with Phe‑ or Gly‑resins (literature data for para‑ClBHAR) |
Why This Matters
For peptide chemists selecting a resin linker, the predicted higher acid lability of the 2‑chloro isomer versus the 4‑chloro isomer means that cleavage can be achieved under even milder acidic conditions, reducing side reactions in sensitive sequences.
- [1] Vaino, A. R. et al. (2015). Novel copoly(styrene-divinylbenzene)-resins with different phenylmethylamine groups for use in peptide synthesis method. PubMed. View Source
- [2] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Table I. View Source
